Home > Products > Screening Compounds P146216 > 3-Methoxy-6-(piperidin-4-yl)pyridazine
3-Methoxy-6-(piperidin-4-yl)pyridazine - 1027775-71-8

3-Methoxy-6-(piperidin-4-yl)pyridazine

Catalog Number: EVT-1723150
CAS Number: 1027775-71-8
Molecular Formula: C10H15N3O
Molecular Weight: 193.25 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

3-Methoxy-6-(piperidin-4-yl)pyridazine is a heterocyclic organic compound belonging to the pyridazine family, characterized by the presence of a pyridazine ring substituted with a methoxy group and a piperidin-4-yl moiety. This compound is notable for its potential applications in medicinal chemistry and materials science, particularly due to its biological activity and structural properties.

Source

The compound can be synthesized through various chemical methods, typically involving the formation of the pyridazine ring followed by the introduction of functional groups. Its synthesis has been documented in several chemical literature sources, including BenchChem and various academic publications on organic synthesis.

Classification

3-Methoxy-6-(piperidin-4-yl)pyridazine is classified as an organic compound, specifically a pyridazine derivative. It falls under the category of heterocyclic compounds due to the inclusion of nitrogen atoms in its ring structure.

Synthesis Analysis

Methods

The synthesis of 3-Methoxy-6-(piperidin-4-yl)pyridazine generally involves three main steps:

  1. Formation of the Pyridazine Ring: This is achieved by reacting hydrazine with a suitable dicarbonyl compound, which facilitates the creation of the pyridazine structure.
  2. Introduction of the Methoxy Group: Methylation of a hydroxyl group on the pyridazine ring is performed using methyl iodide in the presence of a base such as potassium carbonate.
  3. Attachment of the Piperidin-4-yl Group: This step involves a nucleophilic substitution reaction where piperidine reacts with a leaving group (like a halide) on the pyridazine ring.

Technical Details

The reaction conditions for these steps typically require controlled temperatures and specific solvents to optimize yield and purity. The use of bases and appropriate catalysts is crucial in facilitating these reactions.

Molecular Structure Analysis

Structure

3-Methoxy-6-(piperidin-4-yl)pyridazine features a six-membered pyridazine ring with two nitrogen atoms at positions 1 and 2. The methoxy group (-OCH₃) is located at position 3, while the piperidin-4-yl group is attached at position 6.

Chemical Reactions Analysis

Reactions

3-Methoxy-6-(piperidin-4-yl)pyridazine can undergo several types of chemical reactions:

  1. Oxidation: The methoxy group can be oxidized to form carbonyl derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
  2. Reduction: The pyridazine ring can be reduced to dihydropyridazine or tetrahydropyridazine using lithium aluminum hydride or hydrogen gas in catalytic conditions.
  3. Substitution: The methoxy group can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.

Technical Details

Common reagents used in these reactions include strong oxidizing agents for oxidation processes and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and concentration play critical roles in determining reaction outcomes.

Mechanism of Action

The mechanism of action for 3-Methoxy-6-(piperidin-4-yl)pyridazine involves its interaction with specific molecular targets, including enzymes or receptors within biological systems. The presence of the methoxy and piperidin-4-yl groups enhances its binding affinity and selectivity towards these targets. For instance, it may modulate neurotransmitter pathways or influence cellular signaling processes.

Physical and Chemical Properties Analysis

Physical Properties

3-Methoxy-6-(piperidin-4-yl)pyridazine is typically presented as a crystalline solid. Its melting point ranges around specific values depending on purity and synthesis method.

Chemical Properties

The compound exhibits solubility in polar organic solvents, which is advantageous for various applications in chemical reactions and biological assays. Its reactivity profile includes susceptibility to oxidation and substitution reactions due to the presence of functional groups.

Applications

Scientific Uses

3-Methoxy-6-(piperidin-4-yl)pyridazine has several notable applications:

  1. Medicinal Chemistry: It serves as a scaffold for developing new pharmaceuticals, particularly those targeting neurological disorders due to its interaction with neurotransmitter systems.
  2. Materials Science: The compound can be utilized in synthesizing novel materials with unique electronic or optical properties.
  3. Biological Research: It aids in studying biological pathways and mechanisms due to its ability to interact with specific molecular targets.
  4. Industrial Applications: The compound finds potential uses in developing agrochemicals, dyes, and other industrial products.
Introduction to 3-Methoxy-6-(piperidin-4-yl)pyridazine in Medicinal Chemistry

The integration of nitrogen-containing heterocycles represents a cornerstone of modern drug design. 3-Methoxy-6-(piperidin-4-yl)pyridazine (C₁₀H₁₅N₃O, CID 90212307) exemplifies a strategic fusion of pyridazine and piperidine pharmacophores engineered to exploit synergistic biological interactions [1]. This hybrid scaffold merges the π-deficient pyridazine system with the three-dimensional flexibility of piperidine, creating a versatile template for targeting diverse disease pathways. Its molecular architecture enables precise modulation of drug-receptor binding kinetics while optimizing physicochemical properties critical for bioavailability [6].

Role of Pyridazine-Piperidine Hybrids in Drug Discovery

Pyridazine-piperidine hybrids constitute an emerging class of privileged structures with demonstrable therapeutic relevance. The pyridazine ring contributes three defining characteristics:

  • High dipole moment (μ = 4.22 D): Facilitates strong π-π stacking interactions with aromatic residues in enzyme binding pockets [6]
  • Dual hydrogen-bonding capacity: The ortho-adjacent nitrogen atoms act as complementary hydrogen bond acceptors, enhancing target engagement specificity [2]
  • Moderate basicity (pKa ≈ 2.3): Promotes water solubility at physiological pH while maintaining membrane permeability [6]

The piperidine moiety introduces critical three-dimensional vectorality for pharmacophore projection. Its protonatable nitrogen (pKa ~10.5) enables salt bridge formation with aspartate/glutamate residues, while the equatorial and axial substituent orientations permit optimal steric matching with diverse binding sites [8]. This hybrid system demonstrates reduced hERG channel affinity compared to analogous piperazine derivatives—a key advantage mitigating cardiotoxicity risks [6].

Table 1: Physicochemical Profile of 3-Methoxy-6-(piperidin-4-yl)pyridazine

PropertyValueSignificance
Molecular FormulaC₁₀H₁₅N₃OBalanced carbon/nitrogen ratio
Molecular Weight193.25 g/molOptimal for CNS penetration & oral bioavailability
Calculated logP~1.8 (Moderate)Favors membrane permeation without excessive lipophilicity
Hydrogen Bond Acceptors4Enhanced target binding capacity
Hydrogen Bond Donors1 (Piperidine NH)Enables salt bridge formation
Topological Polar Surface Area~44 ŲSupports blood-brain barrier penetration

Bioisosteric replacement studies confirm the 3,6-disubstitution pattern as pharmacologically optimal. Computational models reveal that the 3-methoxy group occupies a hydrophobic pocket in multiple enzyme targets, while the piperidin-4-yl group projects its N-H vector toward catalytic acidic residues [2] [6]. This geometric precision underpins the scaffold's utility across oncology, neurology, and infectious disease pipelines.

Historical Development of 3,6-Disubstituted Pyridazines as Pharmacophores

The evolution of 3,6-disubstituted pyridazines reflects iterative medicinal chemistry optimization:

Phase 1: Early Exploration (Pre-2010)Initial derivatives featured simple alkyl/aryl substituents with moderate target affinity. Key limitations included:

  • Rapid hepatic clearance due to unsubstituted C4 positions
  • Limited blood-brain barrier penetration from excessive polarity
  • Off-target MAO inhibition from planar analogues [3]

Phase 2: Strategic Hybridization (2010-2020)Incorporation of sp³-hybridized systems (piperidine, piperazine, tetrahydropyran) addressed metabolic liabilities. Seminal findings:

  • Piperidin-4-yl substitution at C6 reduced CYP450 inhibition by 40-fold vs. piperazine analogues [8]
  • 3-Methoxy groups conferred metabolic stability through steric blockade of oxidative demethylation pathways
  • C4 fluorination of piperidine enhanced blood-brain barrier penetration (logBB >0.3) without increasing Pgp efflux [6]

Phase 3: Target-Driven Optimization (2020-Present)Contemporary designs leverage structural biology for precision engineering:

  • Kinase inhibitors: 3-Cyclopropyl-6-({1-[(1,3-oxazol-4-yl)methyl]piperidin-4-yl}methoxy)pyridazine analogues demonstrated submicromolar IC₅₀ against ROS1 kinases through conserved hinge region hydrogen bonding [7]
  • Epigenetic modulators: 3-(Piperidin-4-ylmethoxy)pyridine derivatives achieved 29 nM Kᵢ against LSD1 via competitive substrate inhibition [3]
  • Anticancer agents: Pyridazine-glutaminase inhibitors (e.g., IPN60090) advanced to clinical trials by exploiting the scaffold's dipole-enhanced binding to allosteric sites [2]

Table 2: Evolution of Key 3,6-Disubstituted Pyridazine Pharmacophores

Structural Feature1st Generation2nd Generation3rd Generation
C3 SubstituentH/CH₃OCH₃/OCH₂CH₃Cyclopropoxy/heteroaryloxy
C6 SubstituentPhenylPiperidin-4-yl1-(Heteroarylmethyl)piperidin-4-yl
Piperidine ModificationNone4-Fluoro4-Cyanospiro fusion
Target Affinity (Avg IC₅₀)850 nM120 nM18 nM
Metabolic Stability (t₁/₂)<15 min (HLM)>60 min (HLM)>120 min (HLM)

The trajectory culminates in 3-methoxy-6-(piperidin-4-yl)pyridazine as a multipurpose scaffold validated across:

  • Kinase inhibition (ROS1, ALK, c-Met)
  • Epigenetic enzyme modulation (LSD1, BRD4)
  • Neuroreceptor targeting (5-HT₄, D₂ partial agonism) [6]

Table 3: Clinically Advanced 3,6-Disubstituted Pyridazine Derivatives

CompoundTargetDevelopment StatusKey Structural Features
RelugolixGnRH receptorFDA-approved (2019)6-(2,6-Difluorophenyl)pyridazine core
DeucravacitinibTYK2FDA-approved (2022)3-Cyano-6-piperidinylpyridazine
Tepotinibc-MetFDA-approved (2021)3-Fluoro-6-(1,2,3,6-tetrahydropyridin-4-yl)
Vebreltinibc-MetPhase III3-((1R,2S)-2-Fluorocyclopropoxy)-6-(piperazin-1-yl)

The scaffold's versatility is evidenced by its presence in two FDA-approved drugs (relugolix, deucravacitinib) since 2019—validating pyridazine as a privileged heterocycle [6]. Contemporary synthetic routes employ:

  • Regioselective Suzuki couplings at C4/C5 positions
  • Mitsunobu reactions for asymmetric ether formation at C3
  • Protecting-group-free piperidine functionalization via reductive amination [3] [7]

Future innovations will likely exploit the C4 position for further diversification and the piperidine nitrogen for prodrug conjugation—solidifying this hybrid architecture as a persistent motif in precision therapeutics.

Properties

CAS Number

1027775-71-8

Product Name

3-Methoxy-6-(piperidin-4-yl)pyridazine

IUPAC Name

3-methoxy-6-piperidin-4-ylpyridazine

Molecular Formula

C10H15N3O

Molecular Weight

193.25 g/mol

InChI

InChI=1S/C10H15N3O/c1-14-10-3-2-9(12-13-10)8-4-6-11-7-5-8/h2-3,8,11H,4-7H2,1H3

InChI Key

XNEOAOWOZZDUOG-UHFFFAOYSA-N

SMILES

COC1=NN=C(C=C1)C2CCNCC2

Canonical SMILES

COC1=NN=C(C=C1)C2CCNCC2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.